3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid CAS 2089292-48-6
3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid CAS 2089292-48-6
An In-depth Technical Guide to 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid (CAS 2089292-48-6): A Heterobifunctional PEG Linker for Advanced Bioconjugation
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid, a discrete polyethylene glycol (PEG) derivative. This molecule serves as a quintessential example of a heterobifunctional linker, a critical component in modern drug development and bioconjugation. We will explore its core chemical attributes, its role in enhancing therapeutic molecules, and the technical considerations for its application in research and pharmaceutical sciences.
Introduction: The Critical Role of Linkers in Bioconjugate Design
In the realm of targeted therapeutics, such as antibody-drug conjugates (ADCs), the linker molecule is a pivotal element that connects the targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug).[1][2] The properties of this linker profoundly influence the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1][] 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid represents a class of hydrophilic, flexible linkers designed to optimize the performance of these complex biomolecules.[2][][4]
This molecule is structurally defined as a short-chain polyethylene glycol (PEG) derivative, featuring two distinct functional groups at its termini: a carboxylic acid and a methyl ester. This "heterobifunctional" nature is key to its utility, allowing for the sequential and controlled conjugation of two different molecules.[4][5]
Physicochemical Properties and Structural Analysis
The fundamental characteristics of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid are summarized below. These properties are central to its function as a linker in aqueous biological environments.
| Property | Value | Source |
| CAS Number | 2089292-48-6 | [6][7] |
| Molecular Formula | C9H16O6 | [6][7] |
| InChI Key | QNHNJMBVDKGEEJ-UHFFFAOYSA-N | [6] |
| Purity | Typically ≥97% | [6] |
| Appearance | Varies; often a liquid or solid | [8] |
The core of this molecule is a short, discrete PEG chain (dPEG®), which imparts hydrophilicity. This is a crucial feature for improving the solubility of often-hydrophobic drug payloads and preventing aggregation of the final bioconjugate.[1][2][9]
Structural Diagram
Caption: Chemical structure of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid.
The Role of PEG Linkers in Drug Development
Polyethylene glycol (PEG) linkers are widely used in pharmaceutical applications due to their unique properties.[2] When incorporated into bioconjugates, they offer several advantages:
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Enhanced Solubility and Stability: PEGylation can significantly increase the water solubility of hydrophobic molecules, which is a common challenge with potent cytotoxic drugs.[][10] This improved solubility helps to prevent aggregation and improves the overall stability of the conjugate.[1][9]
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the conjugate, increasing its hydrodynamic volume.[1] This can lead to reduced renal clearance, a longer plasma half-life, and increased exposure of the target tissue to the drug.[1][5][11]
-
Reduced Immunogenicity: The PEG chain can act as a "stealth" agent, masking the bioconjugate from the host's immune system.[4][5][9] This can reduce the likelihood of an immune response and premature clearance of the therapeutic.
Application in Bioconjugation: A Step-by-Step Workflow
The heterobifunctional nature of 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid allows for a controlled, two-step conjugation process. The carboxylic acid and the methyl ester provide orthogonal reactivity, enabling the specific attachment of two different molecules.
Conceptual Conjugation Workflow
Caption: A conceptual workflow for a two-step bioconjugation reaction.
Protocol: Amine-Reactive Conjugation via Carboxylic Acid Activation
This protocol describes the general steps for conjugating the carboxylic acid terminus of the linker to a molecule containing a primary amine.
-
Activation of the Carboxylic Acid:
-
Dissolve 3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester.
-
-
Conjugation to Amine-Containing Molecule:
-
Prepare a solution of the target molecule (e.g., an antibody or protein) in a suitable buffer, typically at a pH of 7.2-8.0.
-
Add the activated NHS-ester solution dropwise to the protein solution while gently stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted linker and byproducts using size exclusion chromatography (SEC) or dialysis.
-
Characterize the resulting conjugate to determine the degree of labeling.
-
Note: This is a generalized protocol and may require optimization for specific molecules.
Safety and Handling
Based on available data for similar propanoic acid derivatives, standard laboratory safety precautions should be observed.[12][13][14]
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.[6]
Conclusion and Future Perspectives
3-(2-(3-Methoxy-3-oxopropoxy)ethoxy)propanoic acid is a valuable tool for researchers and drug developers. As a heterobifunctional PEG linker, it provides a means to improve the physicochemical and pharmacokinetic properties of bioconjugates.[5][11] The ability to precisely control the conjugation of two different molecular entities is essential for the rational design of next-generation targeted therapies.[4][5] As the field of bioconjugation continues to advance, the demand for well-defined, discrete PEG linkers like this one will undoubtedly grow, enabling the development of safer and more effective therapeutics.[][10]
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Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). MolecularCloud. Available from: [Link]
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3-(2-Methoxyphenyl)propionic acid - SAFETY DATA SHEET. Available from: [Link]
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pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses Procedure. Available from: [Link]
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SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]
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Safety Data Sheet. DC Fine Chemicals. Available from: [Link]
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3-(2-Methoxyethoxy)propanoic acid | C6H12O4 | CID 16718874. PubChem. Available from: [Link]
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Propionic acid. Wikipedia. Available from: [Link]
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Propanoic acid, 3-methoxy-, methyl ester. NIST WebBook. Available from: [Link]
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Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Request PDF. Available from: [Link]
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The Royal Society of Chemistry. Available from: [Link]
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3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. PubMed. Available from: [Link]
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(PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. ResearchGate. Available from: [Link]
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